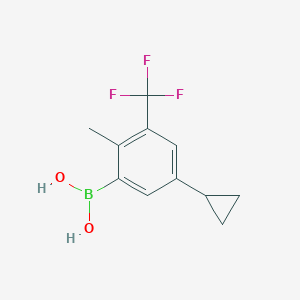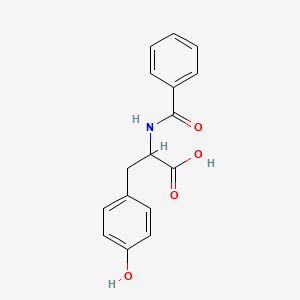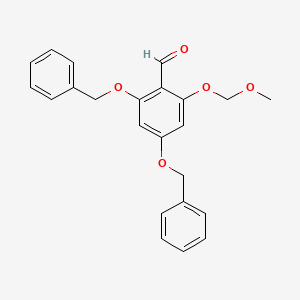![molecular formula C16H11F2N3O2S B14071925 3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid is a complex organic compound that features a triazole ring, a difluorophenyl group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2-((phenylthio)methyl)benzoic acid with hydrogen fluoride to form the corresponding benzoic acid-2-((phenylthio)methyl) ester. This intermediate is then reacted with sulfur difluoride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its functional groups.
作用機序
The mechanism by which 3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring and difluorophenyl group can form specific interactions with active sites, influencing the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects.
類似化合物との比較
Similar Compounds
3,4-Difluoro-2-((phenylthio)methyl)benzoic acid: Similar in structure but lacks the triazole ring.
5-(2,3-Difluorophenyl)-1H-1,2,4-triazole-3-thiol: Contains the triazole ring but differs in the substituents attached.
Uniqueness
3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the triazole ring and the difluorophenyl group allows for versatile applications in various fields of research.
特性
分子式 |
C16H11F2N3O2S |
|---|---|
分子量 |
347.3 g/mol |
IUPAC名 |
3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid |
InChI |
InChI=1S/C16H11F2N3O2S/c17-12-6-2-5-11(13(12)18)14-19-20-16(24)21(14)8-9-3-1-4-10(7-9)15(22)23/h1-7H,8H2,(H,20,24)(H,22,23) |
InChIキー |
GXOAMAQYMXKQMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C(=NNC2=S)C3=C(C(=CC=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


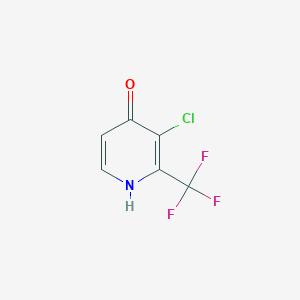

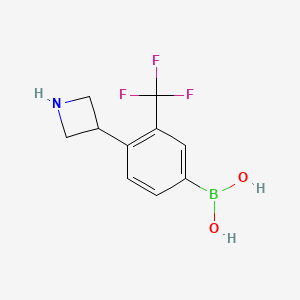


![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
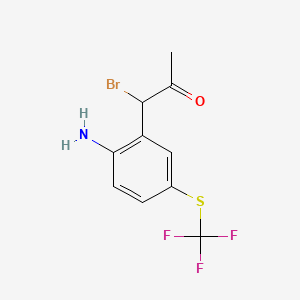
![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)
